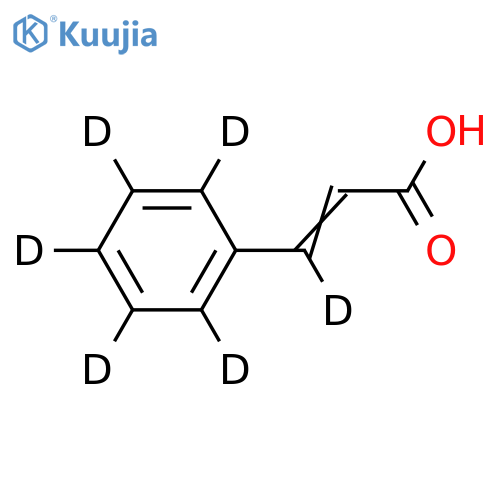- The metabolism of cinnamic acid by healthy and phenylketonuric adults: a kinetic study, Biomedical Mass Spectrometry, 1984, 11(6), 296-300
Cas no 91453-04-2 (2-Propenoic-3-d acid,3-(phenyl-d5)- (9CI))

91453-04-2 structure
商品名:2-Propenoic-3-d acid,3-(phenyl-d5)- (9CI)
2-Propenoic-3-d acid,3-(phenyl-d5)- (9CI) 化学的及び物理的性質
名前と識別子
-
- 2-Propenoic-3-d acid,3-(phenyl-d5)- (9CI)
- Trans-Cinnamic-Beta 2 3 4 5 6-D6 Acid
-
- インチ: 1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/i1D,2D,3D,4D,5D,6D
- InChIKey: WBYWAXJHAXSJNI-MZWXYZOWSA-N
- ほほえんだ: C([2H])(C1C([2H])=C([2H])C([2H])=C([2H])C=1[2H])=CC(=O)O
計算された属性
- せいみつぶんしりょう: 154.090089969g/mol
- どういたいしつりょう: 154.090089969g/mol
- 同位体原子数: 6
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 37.3Ų
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: ソリッド
- ゆうかいてん: 132-135 °C(lit.)
- ふってん: 300 °C(lit.)
- PSA: 37.30000
- LogP: 1.78440
2-Propenoic-3-d acid,3-(phenyl-d5)- (9CI) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-253728-250mg |
trans-Cinnamic acid-β,2,3,4,5,6-d6, |
91453-04-2 | 250mg |
¥865.00 | 2023-09-05 | ||
| 1PlusChem | 1P00H1CM-5mg |
TRANS-CINNAMIC-BETA 2 3 4 5 6-D6 ACID |
91453-04-2 | 99% | 5mg |
$78.00 | 2024-04-20 | |
| 1PlusChem | 1P00H1CM-10mg |
TRANS-CINNAMIC-BETA 2 3 4 5 6-D6 ACID |
91453-04-2 | 99% | 10mg |
$102.00 | 2024-04-20 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-253728-250 mg |
trans-Cinnamic acid-β,2,3,4,5,6-d6, |
91453-04-2 | 250MG |
¥865.00 | 2023-07-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 513962-250MG |
2-Propenoic-3-d acid,3-(phenyl-d5)- (9CI) |
91453-04-2 | 250mg |
¥1260.54 | 2023-12-05 | ||
| 1PlusChem | 1P00H1CM-25mg |
TRANS-CINNAMIC-BETA 2 3 4 5 6-D6 ACID |
91453-04-2 | 99% | 25mg |
$169.00 | 2024-04-20 | |
| Key Organics Ltd | MS-22873-10mg |
Cinnamic acid-d6 |
91453-04-2 | >97% | 10mg |
£131.01 | 2025-02-09 |
2-Propenoic-3-d acid,3-(phenyl-d5)- (9CI) 合成方法
合成方法 1
はんのうじょうけん
リファレンス
2-Propenoic-3-d acid,3-(phenyl-d5)- (9CI) Preparation Products
2-Propenoic-3-d acid,3-(phenyl-d5)- (9CI) 関連文献
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
-
Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145
-
Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
91453-04-2 (2-Propenoic-3-d acid,3-(phenyl-d5)- (9CI)) 関連製品
- 16323-43-6(1,4-Benzenediacrylic Acid)
- 140-10-3(trans-Cinnamic acid)
- 13026-12-5(3-(1-Naphthyl)acrylic Acid)
- 13026-23-8(4-Phenylcinnamic Acid)
- 16089-48-8(Potassium cinnamate)
- 1552-94-9(Cinnamylideneacetic acid)
- 3029-79-6(3-Methylcinnamic Acid)
- 621-82-9(Cinnamic acid)
- 1866-39-3(4-Methylcinnamic acid)
- 2373-76-4(2-Methylcinnamic Acid)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
